7-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine
Overview
Description
Synthesis Analysis
The synthesis of 7-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine derivatives involves multicomponent, diastereoselective, and environmentally friendly methodologies. For example, a green and efficient, catalyst-free synthetic strategy has been developed to construct substituted 3,4-dihydro-2H-benzo[b][1,4]oxazine with excellent diastereoselectivity and yields through a one-pot, multicomponent approach (Kushwaha et al., 2020). Another method involves the tandem palladium-catalyzed oxidative aminocarbonylation-cyclization of 2-prop-2-ynyloxyanilines, showcasing a significant degree of stereoselectivity (Gabriele et al., 2006).
Molecular Structure Analysis
The molecular structure of 7-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine derivatives has been thoroughly analyzed through various spectroscopic techniques, including 1H NMR, 13C NMR, and HRMS. These analyses confirm the successful synthesis and identify the specific substituents and stereochemistry of the synthesized compounds (Tian et al., 2012).
Chemical Reactions and Properties
These compounds participate in a variety of chemical reactions, demonstrating their reactivity and potential as intermediates for further chemical transformations. For example, the Smiles rearrangement has been utilized in the synthesis of benzo[b][1,4]oxazin-3(4H)-one derivatives for antimicrobial activity testing (Fang et al., 2011).
Future Directions
properties
IUPAC Name |
7-bromo-3,4-dihydro-2H-1,4-benzoxazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-2,5,10H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLZUUGCTPRPFKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1)C=CC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60592476 | |
Record name | 7-Bromo-3,4-dihydro-2H-1,4-benzoxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60592476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine | |
CAS RN |
105679-22-9 | |
Record name | 7-Bromo-3,4-dihydro-2H-1,4-benzoxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60592476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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